2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several interesting functional groups, including a 1,2,4-triazole ring and a quinazoline ring . These types of compounds are often found in pharmaceuticals and biologically active compounds used in drug discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors . This makes them versatile in biological activities.Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to a class of chemicals that are synthesized for various research purposes. One study detailed the synthesis of similar triazoloquinazoline compounds and their structural determination using NMR techniques and X-ray analysis, highlighting their potential for diverse applications in scientific research (Chernyshev et al., 2008).
Reactivity and Chemical Interactions
Another significant aspect of research on these compounds involves exploring their reactivity and interaction with other chemicals. For instance, triazoloquinazolines have been studied for their reactivity with chlorocarboxylic acid chlorides, leading to the formation of various amides and derivatives, which are useful in the synthesis of polycondensed heterocycles (Chernyshev et al., 2014).
Antimicrobial Properties
The antimicrobial properties of similar compounds have been a focus of some studies. For example, research on novel polynuclear triazoloquinazolines has shown their potential for antimicrobial activity, which could be significant in medical and pharmaceutical research (El‐Kazak & Ibrahim, 2013).
Potential for Anticancer Activity
In the field of oncology, some triazoloquinazoline derivatives have been synthesized and evaluated for their potential anticancer activity. This research is crucial in the search for new therapeutic agents (Kovalenko et al., 2012).
Mechanism of Action
While the specific mechanism of action for your compound is not available, compounds containing a 1,2,4-triazole ring are known to interact with biological receptors through hydrogen-bonding and dipole interactions . They have been found to exhibit a wide range of potential pharmaceutical activities .
properties
IUPAC Name |
2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-2-11-25-19(29)16-9-8-14(18(28)23-15-6-4-3-5-7-15)13-17(16)27-20(25)24-26(12-10-22)21(27)30/h8-9,13,15H,2-7,11-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRHDAWPFGVDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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